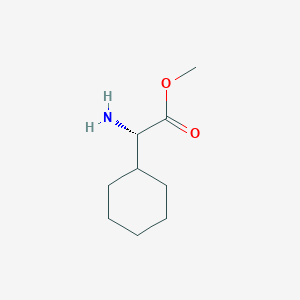

Methyl (S)-2-amino-2-cyclohexylacetate

Descripción general

Descripción

Methyl (S)-2-amino-2-cyclohexylacetate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a cyclohexyl ring attached to an amino group and an ester functional group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-2-amino-2-cyclohexylacetate typically involves the esterification of (2S)-amino(cyclohexyl)acetic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of (2S)-amino(cyclohexyl)acetic acid and methanol into the reactor, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form primary or secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

Reduction: Formation of cyclohexylamines.

Substitution: Formation of substituted cyclohexyl esters or amides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl (S)-2-amino-2-cyclohexylacetate has garnered attention for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Key Properties:

- Chirality: The (S)-enantiomer is often more biologically active than the (R)-enantiomer, which enhances its therapeutic potential.

- Biological Activity: It exhibits interactions with enzymes and receptors due to the presence of an amino group capable of forming hydrogen bonds and a cyclohexyl ring that contributes hydrophobic interactions.

Case Studies:

- Neurological Research: Studies have indicated that this compound may play a role in targeting neurological pathways, potentially leading to the development of treatments for conditions such as Alzheimer's disease.

- Cancer Research: The compound's structural features are being explored for their ability to inhibit cancer cell proliferation. It has been utilized in the synthesis of derivatives that show promise in treating various cancers by inducing apoptosis in tumor cells .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates various chemical reactions.

Applications:

- Synthesis of Derivatives: The compound can be transformed into other biologically active molecules through standard organic reactions such as esterification and amination.

- Asymmetric Synthesis: Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Data Table: Synthesis Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Esterification | Reaction with carboxylic acids | 85 |

| Amine Substitution | Formation of new amine derivatives | 78 |

| Cyclization | Creating cyclic structures from linear precursors | 70 |

Pharmacological Insights

The pharmacological implications of this compound are significant, particularly regarding its interactions with biological systems.

Mechanism of Action:

- Binding Affinity: Research indicates that the compound binds effectively to specific receptors and enzymes, which is critical for its therapeutic efficacy. The amino group enhances binding through hydrogen bonds while the cyclohexyl moiety stabilizes the interaction within hydrophobic pockets of target proteins .

Clinical Applications:

Mecanismo De Acción

The mechanism of action of Methyl (S)-2-amino-2-cyclohexylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparación Con Compuestos Similares

Cyclohexylamine: Similar in structure but lacks the ester functional group.

Methyl (2S)-amino(cyclopentyl)acetate hydrochloride: Similar but with a cyclopentyl ring instead of a cyclohexyl ring.

Methyl (2S)-amino(phenyl)acetate hydrochloride: Similar but with a phenyl ring instead of a cyclohexyl ring.

Uniqueness: Methyl (S)-2-amino-2-cyclohexylacetate is unique due to the presence of both an amino group and an ester functional group attached to a cyclohexyl ring. This combination of functional groups and ring structure provides distinct chemical properties and reactivity, making it valuable in various applications.

Actividad Biológica

Methyl (S)-2-amino-2-cyclohexylacetate, also known as MeCHA, is an amino acid derivative with significant biological activity, particularly in pharmacology. This compound has garnered attention due to its potential therapeutic applications and interactions within biological systems. This article reviews the biological activity of MeCHA, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₉H₁₈ClNO₂

- Molecular Weight : 207.70 g/mol

- Structure : The compound features a cyclohexyl group attached to an amino acid backbone, which contributes to its unique steric and electronic properties.

Biological Activity Overview

MeCHA exhibits a range of biological activities, primarily in pharmacological contexts. Its interactions with various biological targets are of particular interest for therapeutic development.

Pharmacological Applications

- CNS Activity : Research indicates that MeCHA can penetrate the blood-brain barrier (BBB), making it a candidate for treating central nervous system (CNS) disorders. Studies have shown that derivatives of MeCHA can inhibit cathepsin L, an enzyme implicated in several CNS diseases .

- Ergogenic Effects : As an amino acid derivative, MeCHA has been explored for its potential ergogenic effects, influencing anabolic hormone secretion and improving physical performance during stress-related tasks .

- Antimicrobial Properties : Preliminary studies suggest that MeCHA may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens .

Case Studies

- Inhibitory Activity Against Toxoplasma gondii : A study evaluated the inhibitory effects of MeCHA derivatives on Toxoplasma gondii cathepsin L, revealing promising IC50 values as low as 5 nM for some analogs . This suggests potential for developing treatments for toxoplasmosis.

- Metabolic Stability and CNS Penetration : Another study assessed the metabolic stability of MeCHA derivatives in mouse liver microsomes, finding that certain modifications enhanced their half-life and CNS penetration ratios significantly .

Interaction Studies

Understanding how MeCHA interacts with biological systems is crucial for its therapeutic application. Interaction studies have highlighted the compound's ability to engage with various receptors and enzymes:

Propiedades

IUPAC Name |

methyl (2S)-2-amino-2-cyclohexylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSVVDQFPGXFTQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443342 | |

| Record name | Methyl (2S)-amino(cyclohexyl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145618-11-7 | |

| Record name | Methyl (2S)-amino(cyclohexyl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.